molecular formula C14H14N6O2 B3001147 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide CAS No. 2034422-43-8

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide

Cat. No.: B3001147
CAS No.: 2034422-43-8
M. Wt: 298.306
InChI Key: IDMPLNPAZIARCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core linked to a pyrrolidin-3-yl group and a furan-2-carboxamide moiety.

Properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c21-14(11-2-1-7-22-11)17-10-3-5-19(8-10)12-13-18-16-9-20(13)6-4-15-12/h1-2,4,6-7,9-10H,3,5,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMPLNPAZIARCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CO2)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide typically involves multiple steps. One common approach includes the oxidative cyclization of 2-hydrazinylpyrazine with cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperatures . Another method involves the use of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as a key scaffold, which is synthesized through various techniques such as melting point determination, NMR spectroscopy, and elemental analysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or DMF, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide involves its interaction with molecular targets such as kinases and DNA. It inhibits kinase activity by binding to the active site, thereby preventing the phosphorylation of target proteins. Additionally, the compound can intercalate into DNA, disrupting the DNA structure and inhibiting replication

Biological Activity

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a triazole moiety fused with a pyrazine ring. The chemical formula and molecular weight are essential for understanding its pharmacokinetics and interactions.

PropertyValue
IUPAC NameN-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide
Molecular FormulaNot explicitly defined
Molecular WeightNot explicitly defined
CAS Number1613021-85-4

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to triazolo-pyrazine derivatives. For instance, a related compound exhibited significant antiproliferative activities against various human cancer cell lines such as MGC-803, HCT-116, and MCF-7. The IC50 values for these compounds were notably low, indicating strong efficacy:

CompoundCell LineIC50 (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

These findings suggest that the triazolo-pyrazine framework can effectively inhibit cancer cell growth through various mechanisms including apoptosis induction and cell cycle arrest at the G2/M phase .

The mechanism by which these compounds exert their biological effects often involves modulation of key signaling pathways. For example:

  • ERK Signaling Pathway : Compounds have been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and associated proteins like c-Raf and MEK .
  • Apoptosis Induction : Flow cytometry assays indicated that treatment with certain derivatives increased apoptotic cell populations significantly compared to control groups .

Study on Antiproliferative Effects

In a detailed investigation into the antiproliferative effects of related triazolo-pyrazine derivatives, one study reported that compound H12 inhibited colony formation in MGC-803 cells in a dose-dependent manner. This study utilized various assays including Western blotting to assess changes in apoptosis-related protein levels:

  • Pro-apoptotic Protein (Bax) : Increased expression was observed.
  • Anti-apoptotic Proteins (Mcl-1 and Bcl-2) : Decreased levels were noted.

These results underscore the potential of these compounds as anticancer agents by promoting apoptosis through modulation of apoptotic pathways .

Comparison with Similar Compounds

(a) N-(1-((6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide (Patent EP 3950692)

  • Core: Pyrrolo-fused triazolopyrazine (vs. non-fused triazolopyrazine in the target compound).
  • Substituents : Cyclopropanesulfonamide on cyclobutyl (vs. furan-2-carboxamide on pyrrolidine).
  • The sulfonamide group increases acidity (pKa ~1–2) compared to the neutral furan carboxamide .

(b) (S)-1-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine

  • Core : Same fused triazolopyrazine as above.
  • Substituents : Cyclopropylsulfonyl on pyrrolidine (vs. furan-2-carboxamide).
  • Key Difference : The sulfonyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce cell permeability compared to the carboxamide .

Piperazine and Piperidine Derivatives

(a) 1-{3-Methyl-[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperazine Dihydrochloride (Enamine Ltd.)

  • Core : Triazolopyrazine with methyl substitution.
  • Substituents : Piperazine (vs. pyrrolidine in the target compound).
  • Key Difference: Piperazine’s basic nitrogen increases water solubility (as dihydrochloride salt) but may lead to off-target interactions with monoamine receptors .

(b) 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol (American Elements)

  • Core : Identical to the target compound.
  • Substituents : Piperidin-3-ol (vs. pyrrolidin-3-yl linked to furan carboxamide).

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight LogP* Water Solubility (mg/mL)
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine Pyrrolidin-3-yl + furan carboxamide ~331.3 1.8 0.05 (predicted)
N-(1-((6H-Pyrrolo...)cyclopropanesulfonamide Fused pyrrolo-triazolopyrazine Cyclopropanesulfonamide + cyclobutyl ~432.4 2.1 0.02
1-{3-Methyl...piperazine dihydrochloride Triazolopyrazine + methyl Piperazine (dihydrochloride) 294.2 0.5 12.3
1-...piperidin-3-ol [1,2,4]Triazolo[4,3-a]pyrazine Piperidin-3-ol 233.2 0.9 8.7

*LogP values estimated using ChemAxon software.

Key Findings

Substituent Impact :

  • Furan-2-carboxamide provides moderate lipophilicity (LogP ~1.8), balancing membrane permeability and solubility.
  • Sulfonamide/piperazine derivatives prioritize solubility but may sacrifice bioavailability .

Synthetic Accessibility : The target compound’s pyrrolidine linkage is synthetically tractable via reductive amination or Suzuki coupling, as inferred from General Procedure X in EP 3950692 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.